Cas no 210962-75-7 (3-hydroxy-4-iodobenzonitrile)

3-Hydroxy-4-iodobenzonitrile is a halogenated aromatic compound featuring both hydroxyl and nitrile functional groups, making it a versatile intermediate in organic synthesis. The presence of the iodine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the hydroxyl group allows for further functionalization. Its nitrile moiety offers additional utility in cyclization and hydrolysis reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise structural modifications are required. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its well-defined reactivity profile makes it a preferred choice for constructing complex molecular architectures.
3-hydroxy-4-iodobenzonitrile structure
3-hydroxy-4-iodobenzonitrile structure
Product Name:3-hydroxy-4-iodobenzonitrile
CAS No:210962-75-7
MF:C7H4INO
MW:245.017233848572
MDL:MFCD12828346
CID:1108924
PubChem ID:10944681
Update Time:2025-06-11

3-hydroxy-4-iodobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-4-iodobenzonitrile
    • SCHEMBL3567872
    • DB-094298
    • EN300-192875
    • JXTGXKQNEFYEKG-UHFFFAOYSA-N
    • CS-0370538
    • Benzonitrile, 3-hydroxy-4-iodo-
    • 210962-75-7
    • AKOS022287891
    • AS-33159
    • A856744
    • MFCD12828346
    • MB12046
    • Z1269237194
    • SY166466
    • 3-hydroxy-4-iodo-benzonitrile
    • MDL: MFCD12828346
    • Inchi: 1S/C7H4INO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
    • InChI Key: JXTGXKQNEFYEKG-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C#N)C=C1O

Computed Properties

  • Exact Mass: 244.93332
  • Monoisotopic Mass: 244.93376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 44Ų

Experimental Properties

  • Density: 2.09±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 260.6±30.0 ºC (760 Torr),
  • Flash Point: 111.4±24.6 ºC,
  • Solubility: Very slightly soluble (0.96 g/l) (25 º C),
  • PSA: 44.02

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3-hydroxy-4-iodobenzonitrile Suppliers

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(CAS:210962-75-7)3-hydroxy-4-iodobenzonitrile
Order Number:A856744
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:02
Price ($):217.0
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Additional information on 3-hydroxy-4-iodobenzonitrile

3-Hydroxy-4-Iodobenzonitrile: A Comprehensive Overview

3-Hydroxy-4-iodobenzonitrile (CAS No. 210962-75-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in various therapeutic areas. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 3-hydroxy-4-iodobenzonitrile.

Chemical Properties and Structure

3-Hydroxy-4-iodobenzonitrile is an aromatic compound with the molecular formula C8H5INO2. The molecule consists of a benzene ring substituted with a hydroxyl group at the 3-position and an iodine atom at the 4-position, along with a nitrile group at the 1-position. The presence of these functional groups imparts distinct chemical properties to the compound. The hydroxyl group can participate in hydrogen bonding, while the iodine atom and nitrile group contribute to the compound's reactivity and electronic properties.

The molecular weight of 3-hydroxy-4-iodobenzonitrile is approximately 256.03 g/mol. It is a solid at room temperature and has a melting point of around 160°C. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 3-hydroxy-4-iodobenzonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the iodination of 3-hydroxybenzonitrile followed by subsequent purification steps. This process typically involves the use of iodine or iodine-containing reagents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.

An alternative approach involves the reaction of 4-iodophenol with cyanide ions under basic conditions. This method provides a straightforward route to the desired product and can be optimized for high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems to enhance efficiency and reduce waste.

Biological Activities and Applications

3-Hydroxy-4-iodobenzonitrile has been extensively studied for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. One of its notable applications is as a lead compound for the development of anticancer agents. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers.

The mechanism of action for 3-hydroxy-4-iodobenzonitrile involves multiple pathways. It has been reported to induce apoptosis through the activation of caspase enzymes and the disruption of mitochondrial function. Additionally, it can inhibit cell proliferation by interfering with key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings suggest that 3-hydroxy-4-iodobenzonitrile may have therapeutic potential in cancer treatment.

Beyond cancer research, 3-hydroxy-4-iodobenzonitrile has also been explored for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for treating inflammatory diseases. Furthermore, its ability to modulate oxidative stress responses has been investigated in models of neurodegenerative disorders.

Recent Research Advancements

The field of medicinal chemistry is continuously evolving, and recent research has shed new light on the potential applications of 3-hydroxy-4-iodobenzonitrile. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit enhanced potency against multidrug-resistant cancer cells. The researchers identified specific structural modifications that significantly improved the cytotoxic activity while reducing toxicity to normal cells.

In another study, scientists investigated the role of 3-hydroxy-4-iodobenzonitrile in modulating immune responses. They found that this compound can enhance the activity of natural killer (NK) cells, which are crucial components of the innate immune system. This finding opens up new possibilities for developing immunotherapeutic strategies using derivatives of 3-hydroxy-4-iodobenzonitrile.

Safety Considerations and Future Directions

Safety is a critical aspect when considering the potential therapeutic applications of any compound. While preliminary studies on 3-hydroxy-4-iodobenzonitrile have shown promising results, further investigations are necessary to fully understand its safety profile. Preclinical studies should focus on evaluating its toxicity, pharmacokinetics, and potential side effects.

In conclusion, 3-hydroxy-4-iodobenzonitrile (CAS No. 210962-75-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are expected to uncover new insights into its mechanisms of action and expand its range of applications in various medical fields.

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Amadis Chemical Company Limited
(CAS:210962-75-7)3-hydroxy-4-iodobenzonitrile
A856744
Purity:99%
Quantity:5g
Price ($):217.0
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